

4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of **4-Fluoro-3-(trifluoromethyl)benzonitrile**, a key fluorinated building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

4-Fluoro-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring both a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.^[1] Its trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in derivative compounds, which is highly desirable in drug design.^{[1][2]}

Table 1: Physicochemical Properties of **4-Fluoro-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₃ F ₄ N	[1][3][4]
Molecular Weight	189.11 g/mol	[1][3][4]
CAS Number	67515-59-7	[1][3][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	66 - 70 °C	[1][4]
Boiling Point	195 °C	[1]
Density	1.4 g/cm ³	[1][4]
Solubility	Insoluble in water. Soluble in common organic solvents.	[3][5]
Synonyms	5-Cyano-2-fluorobenzotrifluoride	[1][4][6]

Synthesis and Experimental Protocols

The synthesis of **4-Fluoro-3-(trifluoromethyl)benzonitrile** is a multi-step process. One common pathway involves the diazotization of a substituted aniline followed by cyanation.

Experimental Protocol: Synthesis via Diazotization of 3-Trifluoromethyl-4-haloaniline[8]

This protocol outlines a laboratory-scale synthesis starting from 3-trifluoromethyl-4-haloaniline.

Step 1: Preparation of the Diazonium Salt Solution

- Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of gently heated glacial acetic acid.
- Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to form a dark yellow solution.

- Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms.
- Slowly add (over ~30 minutes) 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste. A reddish-brown diazonium salt solution will form.
- Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. This solution is used directly in the next step.

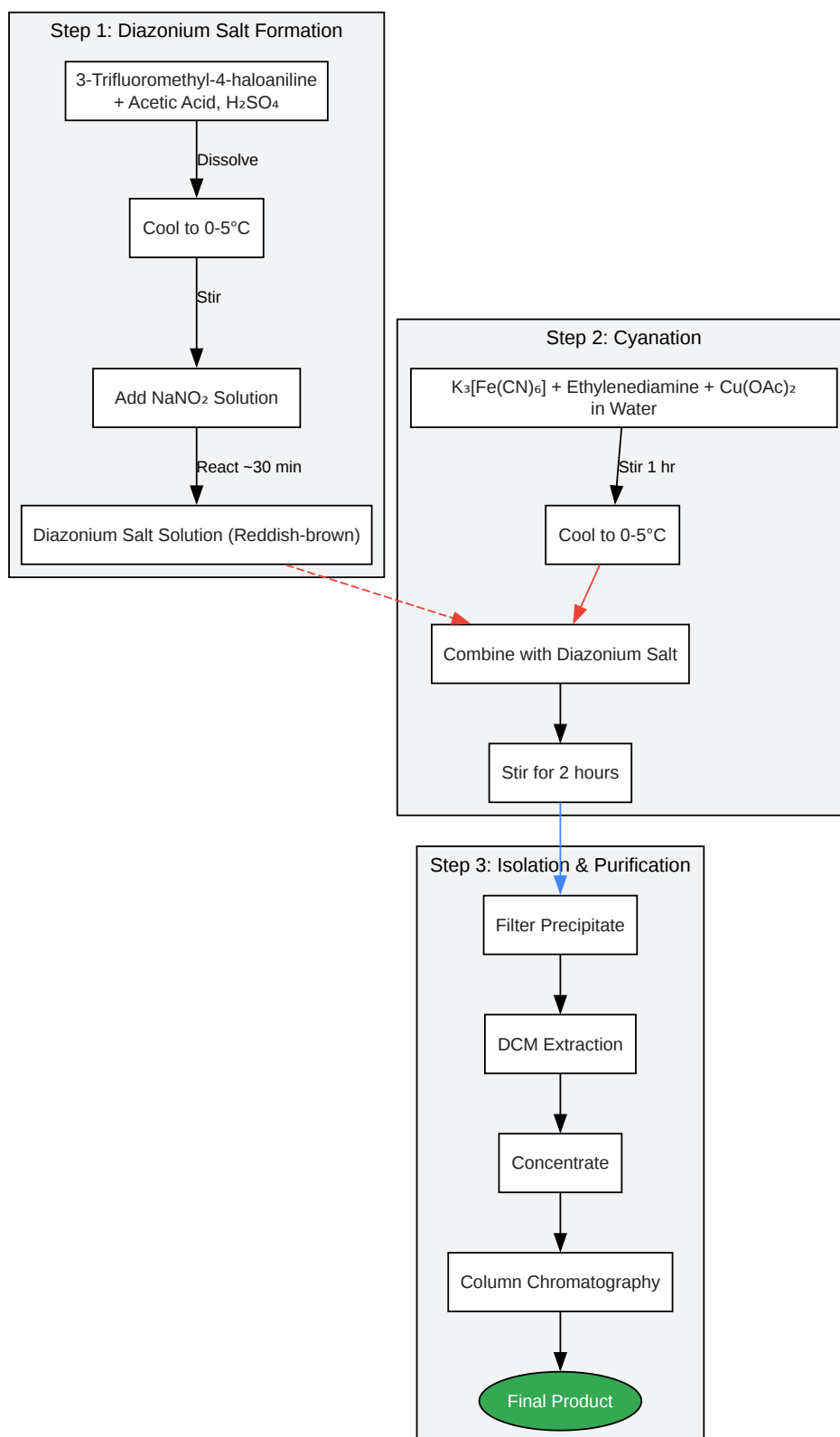
Step 2: Cyanation Reaction

- In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
- Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.
- Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.
- Slowly add the previously prepared diazonium salt solution to the catalyst mixture over approximately 1 hour.
- Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.

Step 3: Product Isolation and Purification

- Filter the reaction mixture to collect the precipitate.
- Wash the solid precipitate with dichloromethane and collect the organic phase.
- Extract the aqueous phase twice with a 1/3 volume of dichloromethane.
- Combine all organic phases and concentrate under reduced pressure.
- Purify the crude product via column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to yield pure **4-Fluoro-3-(trifluoromethyl)benzonitrile**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Fluoro-3-(trifluoromethyl)benzonitrile**.

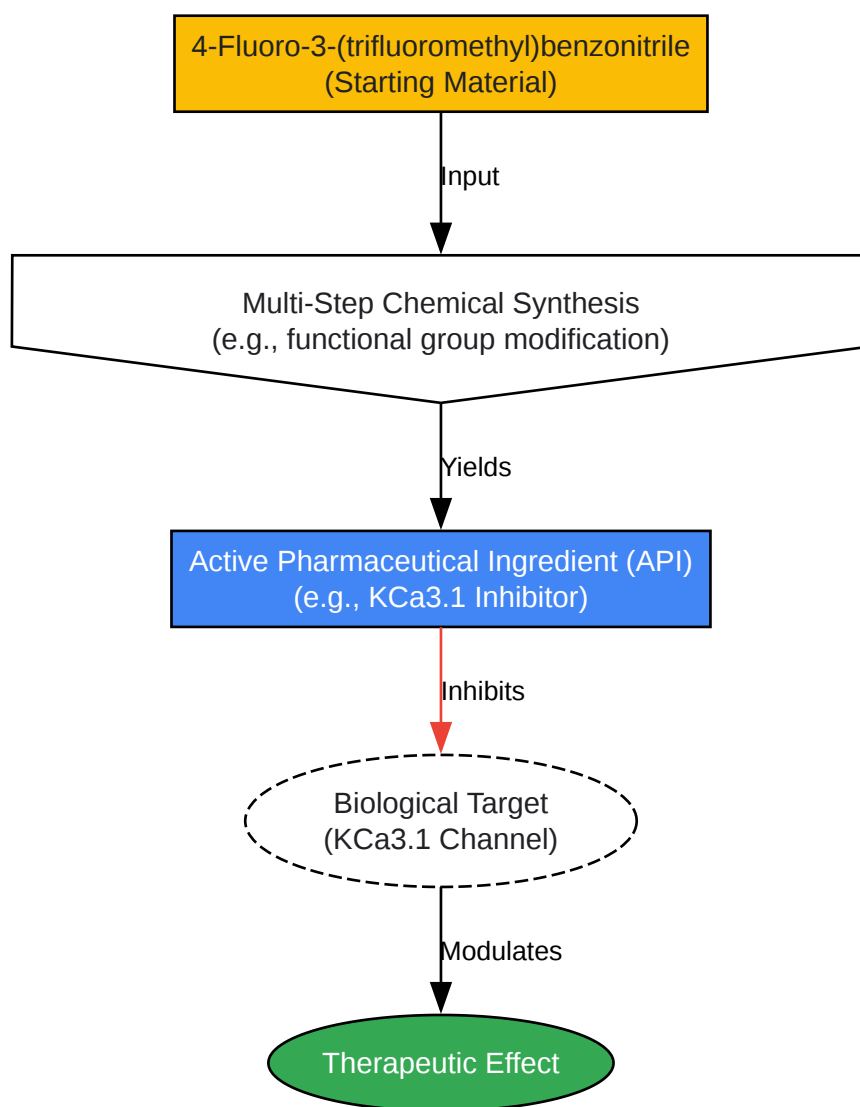
Applications in Research and Development

This compound is a crucial intermediate in synthesizing a range of biologically active molecules.^[1]

- **Pharmaceutical Development:** It serves as a foundational scaffold for creating novel therapeutics, including anti-inflammatory agents, anti-cancer drugs, and potassium channel inhibitors.^{[1][7]} Its structure is a component of molecules designed to interact with specific biological targets. For example, it has been used to prepare inhibitors of the KCa3.1 potassium channel, which is a target for various diseases.^[7]
- **Agrochemicals:** The unique electronic properties imparted by the fluorine substituents make it a valuable precursor for effective pesticides and herbicides.^[1]
- **Materials Science:** It is also employed in the development of advanced polymers and coatings where its properties contribute to enhanced performance.^[1]

Conceptual Role in Drug Development

The diagram below illustrates the logical relationship of using **4-Fluoro-3-(trifluoromethyl)benzonitrile** as a starting material to synthesize a targeted drug molecule, such as a KCa3.1 potassium channel inhibitor.



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Caption: Role as a building block in targeted drug synthesis.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[4][8][9]

Table 2: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	Warning	[8]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][8][10]
Precautionary Statements (Prevention)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[6][9][10]
Precautionary Statements (Response)	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][10]

Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2 - 8 °C.	[1][9]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[9]

Engineering Controls: Use only in a chemical fume hood.[4] Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[4] First Aid: In case of exposure, follow standard first-aid measures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[8][9]

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